![molecular formula C15H15FN2OS B14219676 2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 823789-70-4](/img/structure/B14219676.png)
2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfanyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Thioether Formation: The amino group is then reacted with a thiol compound to form the sulfanyl group.
Amidation: Finally, the resulting compound is reacted with N,N-dimethylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzamide core.
科学研究应用
2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways.
相似化合物的比较
Similar Compounds
- 2-[(2-Amino-5-chlorophenyl)sulfanyl]-N,N-dimethylbenzamide
- 2-[(2-Amino-5-bromophenyl)sulfanyl]-N,N-dimethylbenzamide
- 2-[(2-Amino-5-methylphenyl)sulfanyl]-N,N-dimethylbenzamide
Uniqueness
2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and binding affinity of compounds, making this particular compound more potent and effective in its applications compared to its analogs with different substituents.
属性
CAS 编号 |
823789-70-4 |
|---|---|
分子式 |
C15H15FN2OS |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-(2-amino-5-fluorophenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H15FN2OS/c1-18(2)15(19)11-5-3-4-6-13(11)20-14-9-10(16)7-8-12(14)17/h3-9H,17H2,1-2H3 |
InChI 键 |
RFPZGCMIVNXSAQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
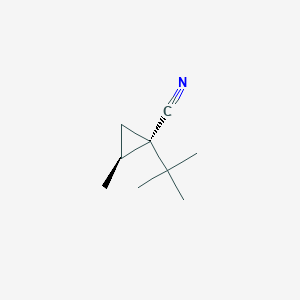

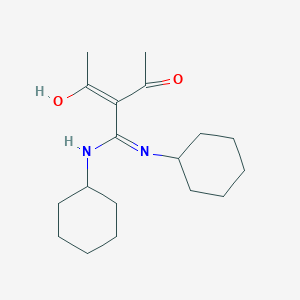
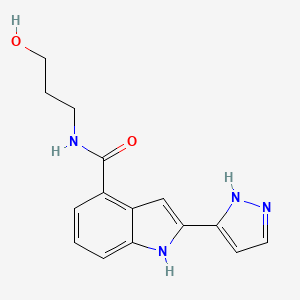
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
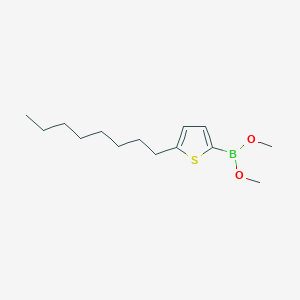
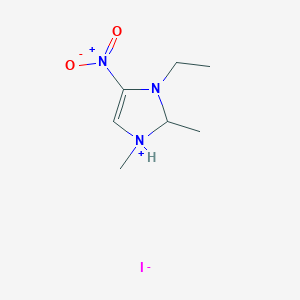
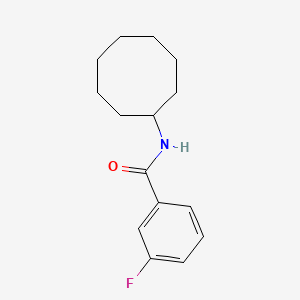
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
